4-(2-Bromoethyl)tetrahydropyran

Conformational analysis Ab initio calculations Tetrahydropyran stereochemistry

4-(2-Bromoethyl)tetrahydropyran (CAS 4677-20-7) is a brominated heterocyclic compound featuring a saturated six-membered tetrahydropyran (oxane) ring substituted at the 4-position with a 2-bromoethyl chain. With the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol, this colorless to pale yellow liquid serves as a critical electrophilic building block in organic synthesis.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
CAS No. 4677-20-7
Cat. No. B1291720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)tetrahydropyran
CAS4677-20-7
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESC1COCCC1CCBr
InChIInChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
InChIKeyWPDAWFCZGSQOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromoethyl)tetrahydropyran CAS 4677-20-7: A Versatile Tetrahydropyran-Based Building Block for Organic Synthesis and Medicinal Chemistry


4-(2-Bromoethyl)tetrahydropyran (CAS 4677-20-7) is a brominated heterocyclic compound featuring a saturated six-membered tetrahydropyran (oxane) ring substituted at the 4-position with a 2-bromoethyl chain [1]. With the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol, this colorless to pale yellow liquid serves as a critical electrophilic building block in organic synthesis . The compound's primary value lies in its ability to introduce the tetrahydropyran moiety—a privileged scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity [2]—into more complex molecular architectures via nucleophilic substitution at the primary bromoethyl carbon .

Why In-Class Analogs Cannot Simply Replace 4-(2-Bromoethyl)tetrahydropyran in Synthesis and Research


While several halogenoethyl-substituted tetrahydropyrans exist as potential alternatives, direct substitution without quantitative justification introduces significant scientific risk. The position of substitution on the tetrahydropyran ring (4- vs. 2- or 3-position) profoundly alters conformational stability and reactivity [1], while the nature of the halogen leaving group (Br vs. Cl vs. I) dictates the rate and feasibility of nucleophilic displacement reactions . Furthermore, differences in lipophilicity (LogP) and polar surface area (PSA) among analogs directly impact their behavior in biological systems when employed in medicinal chemistry campaigns [2]. A procurement decision based solely on structural similarity, without reference to the specific quantitative data that follow, may result in failed syntheses, altered biological activity of downstream products, or irreproducible results.

Quantitative Differentiation of 4-(2-Bromoethyl)tetrahydropyran from Closest Analogs


Regioisomeric Stability: 4-Substitution Minimizes Conformational Energy

The 4-substituted tetrahydropyran ring system exhibits lower conformational energy compared to 2- and 3-substituted isomers. Nonempirical quantum-chemical calculations (RHF/6-31G(d) and MP2/6-31G(d)) on monochloro-substituted tetrahydropyrans demonstrate that conformational energy increases when moving from the 4- to the 3-substituted analog [1]. The 4-substituted isomer (analogous to the bromoethyl target) represents the most conformationally stable regioisomeric arrangement, a property that ensures consistent reactivity in downstream transformations and minimizes unwanted side reactions [1].

Conformational analysis Ab initio calculations Tetrahydropyran stereochemistry

Halogen Leaving Group Reactivity: Bromine Balances Stability and SN2 Reactivity

The bromoethyl moiety provides an optimal balance between shelf stability and synthetic utility. The target compound can be stored at -20°C in sealed, dry conditions . In contrast, the analogous iodoethyl compound is expected to be significantly more reactive but less stable, while the chloroethyl analog is more stable but requires harsher reaction conditions for efficient nucleophilic displacement . The target compound's synthesis yield of 73.3% via lithium bromide displacement of a methanesulfonate intermediate validates its practical utility as an electrophile.

Nucleophilic substitution Leaving group ability SN2 reactivity

Physicochemical Profile: Balanced Lipophilicity and Hydrogen Bonding for Medicinal Chemistry

The tetrahydropyran (THP) ring serves as a bioisostere of cyclohexane, offering an additional hydrogen bond acceptor site (the ring oxygen) while reducing lipophilicity [1]. For 4-(2-bromoethyl)tetrahydropyran, the calculated LogP is 2.198 and the polar surface area (PSA) is 9.23 Ų [2]. This profile supports its use as a building block in drug discovery where modulation of ADME properties is critical. The 4-substitution pattern places the reactive bromoethyl chain away from the ring oxygen, preserving the hydrogen-bonding potential of the THP scaffold without steric hindrance .

Medicinal chemistry ADME Lipophilicity Hydrogen bonding

Commercial Availability and Quality Specifications

4-(2-Bromoethyl)tetrahydropyran is commercially available from multiple reputable vendors with defined quality specifications. The standard purity is 97% (GC) , with some suppliers offering 98% (GC) purity and moisture content ≤0.5% . This level of characterization ensures reliable and reproducible performance in synthesis. While specific quantitative data on analogous 2- or 3-bromoethyl tetrahydropyrans is limited in public literature, the availability and established quality metrics for the 4-isomer reduce procurement uncertainty.

Chemical procurement Quality control Purity specifications

Optimal Use Cases for 4-(2-Bromoethyl)tetrahydropyran Based on Differentiated Evidence


Synthesis of 4-Substituted Tetrahydropyran-Based Bioactive Molecules

When the synthetic route requires a tetrahydropyran moiety with a specific 4-substitution pattern to mimic a cyclohexane ring or to position a hydrogen-bond acceptor in a defined orientation, 4-(2-bromoethyl)tetrahydropyran is the preferred building block. Its conformational stability (Evidence 1) and predictable reactivity (Evidence 2) ensure that the THP ring is introduced with the correct stereoelectronic properties, which is critical for downstream biological activity [1].

Nucleophilic Displacement Reactions Requiring a Balanced Leaving Group

For SN2 reactions where the electrophile must be sufficiently reactive under mild conditions but stable enough for routine handling and storage, the bromoethyl leaving group of this compound offers an optimal balance (Evidence 2). This makes it suitable for alkylation of amines, thiols, or alkoxides in multi-step syntheses where harsher conditions would degrade other functional groups .

Medicinal Chemistry Programs Modulating ADME via Lipophilicity and H-Bonding

In drug discovery projects aiming to improve the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds, the THP ring is a proven bioisostere for cyclohexane. 4-(2-Bromoethyl)tetrahydropyran provides a quantifiable LogP of 2.198 and a polar surface area of 9.23 Ų (Evidence 3), allowing medicinal chemists to make data-driven decisions about the lipophilicity and hydrogen-bonding capacity of their final molecules [1].

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